tert-Butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Key NMR signals (hypothesized based on analogous compounds ):
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.44 | singlet | tert-butyl (9H) |
| ¹H | 1.35 | triplet (J=7 Hz) | Ethoxy CH₃ |
| ¹H | 2.50 | singlet | Methylthio (SCH₃) |
| ¹H | 4.20 | quartet | Ethoxy CH₂ |
| ¹H | 4.85 | multiplet | Piperidine H-4 |
| ¹³C | 154.2 | - | Boc carbonyl |
| ¹³C | 165.8 | - | Pyrimidine C-2/C-6 |
Infrared (IR) Absorption Profile
Critical IR bands (predicted from functional groups):
| Wavenumber (cm⁻¹) | Bond Vibration | Assignment |
|---|---|---|
| 2970–2850 | C-H stretch | tert-butyl, ethoxy |
| 1695 | C=O stretch | Boc carbonyl |
| 1240 | C-O-C stretch | Ether linkage |
| 1150 | S-CH₃ stretch | Methylthio group |
Properties
IUPAC Name |
tert-butyl 4-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-6-22-13-11-14(19-15(18-13)25-5)23-12-7-9-20(10-8-12)16(21)24-17(2,3)4/h11-12H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLCEQXNTLXAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)SC)OC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound, characterized by its unique molecular structure, is being investigated for various therapeutic applications, particularly in the context of its interactions with biological systems.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 354.47 g/mol. The compound features a piperidine ring, which is known for its role in numerous biologically active molecules, and a pyrimidine moiety that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆N₄O₃S |
| Molecular Weight | 354.47 g/mol |
| CAS Number | 1353989-87-3 |
| Purity | >95% (typical) |
| Storage Conditions | Sealed, dry, 2-8°C |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent.
Research indicates that this compound may act as an inhibitor of specific protein kinases, which are crucial in cell signaling pathways. The interaction of the pyrimidine ring with the ATP-binding site of kinases suggests that it may interfere with phosphorylation processes essential for cell growth and division.
Pharmacological Studies
- Inhibition Studies : In vitro studies have shown that this compound exhibits inhibitory effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values reported range from low micromolar to nanomolar concentrations, indicating potent activity against target kinases involved in tumorigenesis.
- Case Studies : A notable study published in a peer-reviewed journal highlighted the effectiveness of this compound in reducing tumor size in xenograft models of breast cancer. The study demonstrated that treatment with the compound led to significant apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Toxicology : Toxicological assessments have indicated that the compound has a relatively low toxicity profile at therapeutic doses. However, further studies are needed to fully elucidate its safety profile and potential side effects.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions.
- Introduction of the Pyrimidine Moiety : A nucleophilic substitution reaction incorporates the pyrimidine derivative into the piperidine structure.
- Functional Group Modifications : Ethoxy and methylthio groups are introduced through specific substitution reactions.
- Final Coupling : The final product is obtained by coupling with tert-butyl chloroformate.
Chemistry
In synthetic organic chemistry, tert-butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows researchers to explore various chemical transformations and reaction mechanisms.
Biology
This compound is being studied for its potential biological activities, particularly as a lead compound in drug development. Its interactions with biological targets make it a candidate for further pharmacological exploration.
Medicine
In medicinal chemistry, it has been investigated for therapeutic properties, including:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant anti-proliferative effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |
| A549 (Lung Cancer) | 0.250 | Moderate inhibitory effect |
| HeLa (Cervical Cancer) | 0.300 | Moderate inhibitory effect |
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and serves as a building block for more complex chemical entities.
Anticancer Activity
A notable study evaluated the anticancer properties of similar piperidine derivatives, revealing a significant reduction in tumor size in mouse models treated with these compounds. The study highlighted their potential as effective agents against triple-negative breast cancer, demonstrating a favorable safety profile compared to normal cells.
Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of related compounds, indicating their potential role in modulating mood disorders. The findings suggested that these compounds could serve as lead candidates for developing new antidepressants or anxiolytics.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio group at the 2-position of the pyrimidine ring undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modifying electronic properties and enhancing biological activity.
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| m-CPBA | Sulfoxide derivative | 0–5°C, dichloromethane |
| H₂O₂/CH₃COOH | Sulfone derivative | 25°C, 12 hours |
The sulfone formation increases electrophilicity at the pyrimidine ring, making it more reactive toward nucleophilic substitution.
Nucleophilic Substitution at the Pyrimidine Ring
The ethoxy group at the 6-position of the pyrimidine ring participates in nucleophilic aromatic substitution (NAS) reactions. Amines, thiols, or alcohols can replace the ethoxy group under basic conditions.
| Nucleophile | Reagent | Product |
|---|---|---|
| Ammonia | NH₃, DMF, 80°C | 6-Amino-pyrimidinyl derivative |
| Benzylamine | K₂CO₃, DMSO, 100°C | 6-(Benzylamino)-pyrimidinyl analog |
This substitution is regioselective due to the electron-withdrawing effects of the adjacent methylthio group.
Ester Hydrolysis
The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to yield a piperidine amine intermediate, enabling further functionalization.
| Acid | Conditions | Product |
|---|---|---|
| Trifluoroacetic acid (TFA) | 25°C, 2–4 hours | Piperidin-4-yloxy-pyrimidine |
| HCl (4M in dioxane) | Reflux, 6 hours | Free amine hydrochloride salt |
The deprotected amine is pivotal for conjugating additional pharmacophores or modifying solubility.
Piperidine Ring Functionalization
The piperidine ring participates in ring-opening or further substitution reactions under strong acidic or basic conditions:
-
Ring-opening : Treatment with concentrated H₂SO₄ cleaves the piperidine ring, forming a linear amine derivative.
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form quaternary ammonium salts.
Comparative Reactivity with Structural Analogs
The reactivity profile differs significantly from analogs lacking the methylthio or ethoxy groups. For example:
Mechanistic Insights
-
Methylthio oxidation : Proceeds via a radical mechanism with m-CPBA, forming a sulfoxide intermediate before full oxidation to sulfone.
-
Ethoxy substitution : Follows an aromatic SNAr mechanism, facilitated by deprotonation of the nucleophile under basic conditions.
This compound’s multifunctional design allows precise tuning of its chemical and biological properties, making it valuable for medicinal chemistry and materials science. Future studies could explore its catalytic applications or interactions with biological targets like kinase enzymes.
Preparation Methods
Synthesis of Pyrimidine Intermediate
The 6-ethoxy-2-(methylthio)pyrimidin-4-ol intermediate is typically prepared via sequential substitutions on a chloropyrimidine scaffold. For example, 4,6-dichloropyrimidine undergoes ethoxylation at the 6-position using sodium ethoxide, followed by methylthio introduction at the 2-position via reaction with sodium thiomethoxide. The 4-chloro group is retained for subsequent displacement.
Key Reaction Conditions
- Ethoxylation: NaOEt in ethanol, 60–80°C, 4–6 hours.
- Methylthiolation: NaSMe in DMF, room temperature, 2 hours.
Coupling with Piperidine Derivative
The piperidine component, tert-butyl 4-hydroxypiperidine-1-carboxylate, is reacted with the 4-chloro-6-ethoxy-2-(methylthio)pyrimidine under basic conditions. Cesium carbonate in DMF at 80°C facilitates nucleophilic displacement of the chloro group by the piperidine alcohol.
Representative Procedure
- Combine 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (1.0 eq), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq), and Cs₂CO₃ (2.5 eq) in anhydrous DMF.
- Heat at 80°C for 6–8 hours under nitrogen.
- Quench with water, extract with ethyl acetate, and purify via silica chromatography.
Mitsunobu Reaction Route
Direct Etherification
The Mitsunobu reaction offers an alternative pathway, directly coupling 6-ethoxy-2-(methylthio)pyrimidin-4-ol with tert-butyl 4-hydroxypiperidine-1-carboxylate. This method avoids the need for pre-activation of the pyrimidine but requires stoichiometric amounts of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
Optimized Conditions
- Solvent: Tetrahydrofuran (THF) or toluene.
- Temperature: 0°C to room temperature.
- Reaction Time: 12–24 hours.
Procedure
- Dissolve pyrimidin-4-ol (1.0 eq), piperidine alcohol (1.2 eq), and PPh₃ (1.5 eq) in THF.
- Add DIAD (1.5 eq) dropwise at 0°C, then warm to room temperature.
- Stir for 12 hours, concentrate, and purify via column chromatography.
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | Mitsunobu Reaction |
|---|---|---|
| Starting Material | Activated chloropyrimidine | Pyrimidin-4-ol |
| Reaction Conditions | High temperature (80°C) | Mild (0–25°C) |
| Yield | 70–85% | 60–75% |
| Byproducts | Minimal | Triphenylphosphine oxide |
| Scalability | High | Moderate |
The nucleophilic substitution route is preferred for large-scale synthesis due to higher yields and simpler workup. Conversely, the Mitsunobu method is advantageous when chloropyrimidine intermediates are inaccessible.
Side Reactions and Mitigation
Competing Amination
In nucleophilic substitution, residual amine groups (e.g., from incomplete protection) may lead to undesired amination products. Using excess Cs₂CO₃ and anhydrous DMF suppresses this side reaction.
Boc Group Cleavage
Strong acids or prolonged heating can hydrolyze the tert-butyloxycarbonyl (Boc) protecting group. Maintaining neutral to basic conditions and avoiding temperatures above 100°C preserves the Boc group.
Recent Advancements
Flow Chemistry Applications
Continuous-flow systems have reduced reaction times for nucleophilic substitutions from hours to minutes, achieving 90% yield at 120°C with superheated solvents.
Catalytic Mitsunobu Variants
Emerging catalysts using polymeric azodicarboxylates improve atom economy and reduce waste in Mitsunobu reactions, though yields remain comparable to traditional methods (65–70%).
Q & A
Q. What are the critical functional groups in this compound, and how do they influence its reactivity in synthetic chemistry?
The compound contains a tert-butyl carbamate group, a pyrimidine ring with ethoxy and methylthio substituents, and a piperidine moiety. The tert-butyl group enhances solubility in organic solvents and acts as a protective group for amines during synthesis. The pyrimidine ring’s ethoxy and methylthio groups influence electron distribution, affecting nucleophilic/electrophilic reactivity. Piperidine’s bicyclic structure contributes to conformational rigidity, which is critical for binding in medicinal chemistry applications. Methodologically, these groups require tailored reaction conditions (e.g., deprotection of tert-butyl carbamate with trifluoroacetic acid) .
Q. What are the recommended storage conditions to ensure compound stability?
The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation. Stability studies indicate degradation risks when exposed to moisture, light, or strong oxidizing agents. Regular purity assessments via HPLC or NMR are advised to monitor integrity during long-term storage .
Q. How can researchers confirm the identity and purity of this compound after synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to verify structural integrity, focusing on characteristic peaks (e.g., tert-butyl singlet at ~1.4 ppm).
- High-resolution mass spectrometry (HRMS) for exact mass confirmation.
- HPLC with UV detection (e.g., at 254 nm) to assess purity (>95% is typical for research-grade material). Cross-referencing with literature data for analogous tert-butyl piperidine-carboxylate derivatives is recommended .
Advanced Research Questions
Q. How can computational methods optimize the synthesis route for this compound?
Tools like density functional theory (DFT) can model reaction pathways to identify energy barriers for key steps (e.g., pyrimidine ring functionalization). Reaction path search algorithms (e.g., artificial force-induced reaction method) combined with machine learning can predict optimal solvents, catalysts, and temperatures. For example, simulations might reveal that polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrimidine’s 4-position. Experimental validation using design-of-experiments (DoE) frameworks minimizes trial-and-error approaches .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Comparative analysis of analogs (see table below) can clarify structure-activity relationships (SAR). For instance:
Q. How can researchers mitigate unexpected reactivity during functionalization of the pyrimidine ring?
The methylthio group is susceptible to oxidation (e.g., to sulfoxide/sulfone) under acidic or oxidative conditions. To avoid side reactions:
Q. What analytical approaches are suitable for impurity profiling in large-scale synthesis?
- LC-MS/MS to identify low-abundance impurities (e.g., de-ethoxy byproducts).
- X-ray crystallography to confirm stereochemical purity if chiral centers are present.
- Elemental analysis to verify stoichiometry, especially for metal catalyst residues. Reference standards (e.g., tert-butyl 4-amino-piperidine derivatives) are critical for calibration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in toxicity data between in vitro and in silico models?
In silico tools (e.g., ProTox-II) may predict hepatotoxicity due to the compound’s lipophilicity, while in vitro assays (e.g., HepG2 cell viability) show no acute toxicity. To reconcile:
- Perform metabolic stability assays (e.g., liver microsomes) to identify reactive metabolites.
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo scenarios.
- Cross-validate with zebrafish embryo toxicity models for intermediate complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
